4-(2-Oxopentyl)benzene-1-carboximidamide
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Overview
Description
4-(2-Oxopentyl)benzene-1-carboximidamide is an organic compound with a unique structure that includes a benzene ring substituted with a carboximidamide group and a 2-oxopentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopentyl)benzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with a suitable 2-oxopentyl precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where benzene-1-carboximidamide is reacted with 2-oxopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopentyl)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Oxopentyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Oxopentyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxopentyl)benzene-1-carboximidamide: shares structural similarities with other benzene derivatives such as benzimidazoles and benzamides.
Benzimidazoles: Known for their wide range of pharmacological activities, including antimicrobial and anticancer properties.
Benzamides: Used in medicinal chemistry for the development of various therapeutic agents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carboximidamide group and a 2-oxopentyl side chain makes it a versatile compound for various applications.
Properties
CAS No. |
60925-54-4 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(2-oxopentyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H16N2O/c1-2-3-11(15)8-9-4-6-10(7-5-9)12(13)14/h4-7H,2-3,8H2,1H3,(H3,13,14) |
InChI Key |
PKCFOUNWIVRWSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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